molecular formula C10H7N3 B1353532 1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 709-04-6

1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1353532
CAS RN: 709-04-6
M. Wt: 169.18 g/mol
InChI Key: QXUOMWCBAUSGQT-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .


Molecular Structure Analysis

The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H . This code provides a standard way to encode the compound’s molecular structure and formula .


Chemical Reactions Analysis

The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .


Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .

Scientific Research Applications

Antioxidant and Antimicrobial Evaluation

This compound has been evaluated for its potential as an antioxidant and antimicrobial agent. Optimizing solvent components in its synthesis can lead to variations like 5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, which may have specific applications in these fields .

Synthesis of Fipronil Derivatives

1-Phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of fipronil derivatives via Suzuki–Miyaura reaction. Fipronil is a widely used insecticide with applications in agriculture .

Heterocyclic Chemistry

The compound serves as a precursor for the synthesis of various heterocyclic compounds, which have a wide range of applications in chemical fields. Multicomponent reactions using this compound can lead to the creation of novel pyrazole derivatives .

One-Pot Synthesis Protocols

It is involved in one-pot synthesis protocols for creating 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be catalyzed by alumina–silica-supported MnO2. Such protocols are valuable for their efficiency and environmental friendliness .

Safety and Hazards

“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .

properties

IUPAC Name

1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOMWCBAUSGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447994
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

709-04-6
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-[{4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy]-1-phenyl-1H-pyrazole-4-carbaldehyde (0.70 g), hydroxylamine hydrochloride (0.16 g), pyridine (0.30 g) and ethanol (30 mL) was heated under reflux for 2 hrs. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. Acetic anhydride (20 mL) was added to residue, and the mixture was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 3-({4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy)}-1-phenyl-1H-pyrazole-4-carbonitrile as colorless crystals (0.35 g, 51%) from a fraction eluted with ethyl acetate-hexane (1:1, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 162-163° C.
Name
3-[{4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy]-1-phenyl-1H-pyrazole-4-carbaldehyde
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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